molecular formula C16H16O4 B14332685 10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one CAS No. 104846-37-9

10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one

Cat. No.: B14332685
CAS No.: 104846-37-9
M. Wt: 272.29 g/mol
InChI Key: CFMFWOUTYGXVJS-UHFFFAOYSA-N
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Description

10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Anthracene or a substituted anthracene derivative.

    Functional Group Introduction: Hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups.

    Reduction: Partial reduction to form the dihydroanthracene structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Further reduction could lead to fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Fully saturated anthracene derivatives.

    Substitution Products: Various substituted anthracenes depending on the reagents used.

Scientific Research Applications

10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one may find applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving polycyclic aromatic hydrocarbons.

    Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.

    Industry: Use in the production of dyes, pigments, or organic electronic materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance:

    In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways.

    In Industrial Applications: It may act as a precursor or intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, used in dyes and organic semiconductors.

    9,10-Dimethoxyanthracene: A similar compound with methoxy groups at different positions.

    1-Hydroxyanthracene: A hydroxylated derivative of anthracene.

Uniqueness

10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is unique due to its specific functional groups and partial reduction, which may confer distinct chemical and physical properties compared to other anthracene derivatives.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

CAS No.

104846-37-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

10-hydroxy-8,9-dimethoxy-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C16H16O4/c1-19-12-8-4-6-10-14(12)16(20-2)13-9(15(10)18)5-3-7-11(13)17/h4,6,8,18H,3,5,7H2,1-2H3

InChI Key

CFMFWOUTYGXVJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)CCCC3=O)OC

Origin of Product

United States

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